2-amino-6-methyl-1H-1,3,5-triazin-4-one
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Overview
Description
2-amino-6-methyl-1H-1,3,5-triazin-4-one is a heterocyclic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms at alternating positions. The presence of an amino group at the 2-position and a methyl group at the 6-position, along with a keto group at the 4-position, gives this compound its unique chemical properties.
Mechanism of Action
Target of Action
CID 20840, also known as CID-078, is a first-and-only-in-class cyclin A/B RxL inhibitor . Cyclins are a family of proteins that function as master regulators of the cell cycle . The primary targets of CID 20840 are the cyclins A and B, which are implicated in the proliferation and survival of cancer cells .
Mode of Action
CID 20840 is designed to selectively inhibit key protein-to-protein interactions involving cyclins A and B . Early work showed that disrupting the function of cyclins in certain types of cancer cells that had dysregulated cell cycle control was synthetic lethal – meaning that these cancer cells were selectively killed while the viability of normal cells was unaffected .
Pharmacokinetics
CID 20840 is an orally bioavailable macrocycle . The pharmacokinetic profile of CID 20840 supports its proposed phase 1 trial . .
Result of Action
CID 20840 has shown preclinical efficacy across multiple tumor types characterized by high E2F expression, including small cell lung cancer, triple negative breast cancer, ER-low breast cancer, and HR-positive breast cancer following a CDK 4/6-inhibitor . The molecular and cellular effects of CID 20840’s action likely involve the disruption of cell cycle progression and the selective killing of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl Chloride Method: This method involves the reaction of O-methylisourea hydrochloride with acetyl chloride. The synthesis begins with the preparation of O-methylisourea hydrochloride, which is then reacted with acetyl chloride to form the triazine ring.
Trimethyl Orthoformate Method: This method involves the reaction of acetonitrile with methanol in the presence of hydrogen chloride to form trimethyl orthoformate.
Industrial Production Methods
Industrial production of 2-amino-6-methyl-1H-1,3,5-triazin-4-one typically follows the acetyl chloride method due to its higher yield and efficiency. The process involves large-scale preparation of O-methylisourea hydrochloride, followed by its reaction with acetyl chloride under controlled conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2-amino-6-methyl-1H-1,3,5-triazin-4-one can undergo nucleophilic substitution reactions due to the presence of the amino group.
Oxidation Reactions: The compound can be oxidized to form various derivatives.
Reduction Reactions: Reduction of the keto group can lead to the formation of hydroxyl derivatives.
Major Products Formed
Substitution Reactions: Alkylated or acylated derivatives of this compound.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Hydroxyl derivatives with reduced keto groups.
Scientific Research Applications
2-amino-6-methyl-1H-1,3,5-triazin-4-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-amino-6-methyl-1H-1,3,5-triazin-4-one can be compared with other similar compounds such as:
2-amino-4-methoxy-6-methyl-1,3,5-triazine: This compound has a methoxy group at the 4-position instead of a keto group, which affects its reactivity and applications.
4-amino-6-methyl-1,3,5-triazin-2-ol: This compound has a hydroxyl group at the 2-position instead of an amino group, which influences its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-amino-6-methyl-1H-1,3,5-triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-2-6-3(5)8-4(9)7-2/h1H3,(H3,5,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTHDVPZNWJUFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)N=C(N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)N=C(N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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